3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL
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Overview
Description
3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL is a chemical compound with the molecular formula C5H10F3NO and a molecular weight of 157.14 g/mol . It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-trifluoromethylbutan-1-ol with ammonia or an amine source in the presence of a catalyst . The reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. The compound is then purified using standard techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines .
Scientific Research Applications
3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol: Similar structure but with a phenyl group instead of a methyl group.
3-Methyl-3-(4-trifluoromethylphenyl)amino)butan-1-ol: Contains a trifluoromethylphenyl group instead of a trifluoromethyl group.
Uniqueness
3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL is unique due to its combination of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone. This unique structure imparts specific chemical and physical properties that make it valuable in various applications .
Biological Activity
3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL (CAS No. 1391135-52-6) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone, which contribute to its chemical reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity, while the amino group allows for hydrogen bonding with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The amino group can form hydrogen bonds with active sites of enzymes, potentially influencing their catalytic activity.
- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that are crucial for cellular functions.
- Stability and Lipophilicity : The trifluoromethyl group increases the compound's stability in biological systems and enhances membrane permeability .
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activity:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence indicating that this compound may have neuroprotective effects, possibly through modulation of pathways involved in neurodegeneration .
- Anticancer Potential : The compound's ability to inhibit specific kinases involved in cell proliferation has been explored as a potential mechanism for anticancer activity .
Case Study 1: Neuroprotective Effects
In a study examining the effects of this compound on neuronal cells exposed to oxidative stress, it was found that the compound significantly reduced markers of cell death and inflammation. This suggests a protective role against neurotoxic insults .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's ability to inhibit cancer cell proliferation in vitro. Results showed a dose-dependent reduction in cell viability in several cancer cell lines, indicating potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Amino group, trifluoromethyl group | Antimicrobial, neuroprotective |
3-Amino-4-(trifluoromethyl)phenylbutan-1-OL | Phenyl instead of methyl | Limited studies on neuroprotection |
3-Methyl-3-(trifluoromethyl)butan-1-amino | Lacks hydroxyl group | Anticancer properties under investigation |
Properties
IUPAC Name |
3-amino-4,4,4-trifluoro-3-methylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO/c1-4(9,2-3-10)5(6,7)8/h10H,2-3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOBMSAUHJUTDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.